3-methoxy Rolicyclidine (hydrochloride) is a chemical compound classified as an arylcyclohexylamine. It is identified by the Chemical Abstracts Service number 1622348-66-6. This compound is primarily used in research settings, particularly in studies related to its pharmacological properties and potential applications in neuroscience and psychiatry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.
3-methoxy Rolicyclidine (hydrochloride) is sourced from chemical suppliers specializing in research chemicals. It is categorized under the broader class of arylcyclohexylamines, which are known for their psychoactive properties. This classification is significant as it helps researchers understand the compound's potential effects and interactions within biological systems.
The synthesis of 3-methoxy Rolicyclidine typically involves multi-step organic reactions starting from readily available precursors. While specific proprietary methods may vary among manufacturers, common approaches include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to verify the structure and purity of synthesized compounds.
The molecular structure of 3-methoxy Rolicyclidine features a cyclohexane ring bonded to an aromatic system with a methoxy substituent at the 3-position. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly receptors in the central nervous system.
3-methoxy Rolicyclidine can undergo various chemical reactions typical for arylcyclohexylamines:
Understanding these reactions is critical for researchers who aim to modify the compound for specific applications or study its metabolic pathways.
The mechanism of action of 3-methoxy Rolicyclidine involves its interaction with various neurotransmitter systems in the brain, particularly:
Research indicates that compounds like 3-methoxy Rolicyclidine can produce dissociative effects similar to those observed with phencyclidine and ketamine, making them subjects of interest in both therapeutic and recreational contexts.
Characterization techniques such as infrared spectroscopy and mass spectrometry are often employed to ascertain the physical and chemical properties of 3-methoxy Rolicyclidine.
3-methoxy Rolicyclidine has several potential applications in scientific research:
Phencyclidine (1-(1-phenylcyclohexyl)piperidine) was initially developed in the 1950s as a dissociative anesthetic but was discontinued due to adverse psychotomimetic effects in patients [4] [7]. This setback catalyzed scientific interest in its structural analogs, aiming to dissociate therapeutic potential from toxicity. By 1979, systematic modifications of the phencyclidine scaffold led to the synthesis of methoxy-substituted derivatives, including isomers like 3-Methoxy Phencyclidine (3-Methoxy PCP) [1] [9]. The 2000s witnessed the emergence of novel arylcyclohexylamines as "research chemicals," sold online as legal alternatives to controlled substances. Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine), first characterized in the 1960s, served as a foundational template for further substitutions, including methoxy modifications at the aromatic ring [10]. The European Monitoring Centre for Drugs and Drug Addiction first notified 3-Methoxy PCP in 2012, highlighting the accelerating pace of analog development [1] [3].
Table 1: Historical Milestones in Arylcyclohexylamine Development
Year | Compound | Key Event |
---|---|---|
1956 | Phencyclidine | Introduced as surgical anesthetic (Sernyl) |
1965 | Phencyclidine | Withdrawn due to adverse psychiatric effects |
1979 | 3-Methoxy Phencyclidine | First synthesized in research laboratories |
2008 | 4-Methoxy Phencyclidine | Marketed as early "research chemical" dissociative |
2012 | 3-Methoxy Phencyclidine | First formal notification to EMCDDA by the UK |
Rolicyclidine (Phenylcyclohexylpyrrolidine or PCPy) belongs to the arylcyclohexylamine class, characterized by a three-part structure: an aromatic ring (typically phenyl), a cyclohexyl ring, and an amine moiety. It differs from phencyclidine by replacing the piperidine ring with a pyrrolidine group, reducing steric bulk and altering pharmacodynamics [10]. Analogues are generated through substitutions at three key positions:
3-Methoxy Rolicyclidine specifically incorporates a methoxy group (-OCH₃) at the meta position of the phenyl ring attached to the rolicyclidine core (1-(1-(3-methoxyphenyl)cyclohexyl)pyrrolidine). This modification is analogous to that in 3-Methoxy Phencyclidine but retains rolicyclidine’s pyrrolidine nitrogen.
Table 2: Structural Comparison of Key Arylcyclohexylamines
Compound | Aromatic Ring | Amine Moiety | Key Structural Feature |
---|---|---|---|
Rolicyclidine | Phenyl | Pyrrolidine | 5-membered saturated nitrogen ring |
Phencyclidine | Phenyl | Piperidine | 6-membered saturated nitrogen ring |
3-Methoxy Rolicyclidine | 3-Methoxyphenyl | Pyrrolidine | Methoxy group at meta position + pyrrolidine |
3-Methoxy Phencyclidine | 3-Methoxyphenyl | Piperidine | Methoxy group at meta position + piperidine |
4-Methoxy Phencyclidine | 4-Methoxyphenyl | Piperidine | Methoxy group at para position |
3-Methoxy Rolicyclidine emerged on illicit drug markets following regulatory actions against earlier dissociatives like methoxetamine and 3-Methoxy Phencyclidine [1] [9]. Its appearance aligns with a broader trend of "structural shifting," where controlled substances are modified to create legally ambiguous analogs [3]. While comprehensive prevalence data is limited, its detection follows patterns established by related compounds:
Pharmacologically, 3-Methoxy Rolicyclidine is predicted to act primarily as a potent N-methyl-D-aspartate receptor antagonist, similar to 3-Methoxy Phencyclidine (which exhibits 20 nM affinity for the dizocilpine site) [2] [9]. Its pyrrolidine moiety may confer distinct binding kinetics compared to piperidine-based analogs. Secondary interactions with sigma-1 receptors or monoamine transporters are plausible but remain uncharacterized experimentally. Research into its neuropharmacology and prevalence is ongoing, hindered by its recent emergence and regulatory status in multiple jurisdictions (e.g., Schedule I in Canada, Class B in the UK) [1] [9].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3